4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline
Description
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a piperidine ring substituted with both fluoromethyl and methyl groups at the 4-position.
Properties
IUPAC Name |
4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-13(10-14)6-8-16(9-7-13)12-4-2-11(15)3-5-12/h2-5H,6-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOUDTGYFOHQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Methylpiperidin-1-yl derivatives : The core piperidine ring substituted at the 4-position with a methyl group.
- Fluoromethylation reagents : Typically fluorinating agents such as fluoromethyl halides or specialized fluorinating reagents.
- Aniline or substituted aniline : The aromatic amine that will be coupled to the piperidine nitrogen.
Synthetic Route Outline
A representative synthetic route involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-alkylation | 4-methylpiperidine + fluoromethyl halide (e.g., fluoromethyl bromide) under basic conditions | Introduction of fluoromethyl group at 4-position of piperidine |
| 2 | N-arylation (N-arylamine formation) | Coupling of fluoromethyl-4-methylpiperidine with aniline derivative via nucleophilic substitution or Buchwald-Hartwig amination | Formation of 4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)aniline |
| 3 | Purification | Crystallization or chromatographic methods | Isolation of pure target compound |
Specific Methodologies and Conditions
Fluoromethylation : The fluoromethyl group can be introduced by reacting 4-methylpiperidine with fluoromethyl halides (e.g., fluoromethyl bromide) under basic conditions such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60°C) to achieve selective mono-substitution.
N-Arylation : The coupling of the fluoromethylated piperidine with aniline can be achieved via nucleophilic substitution if a suitable leaving group is present or via palladium-catalyzed Buchwald-Hartwig amination. The latter involves Pd catalysts, ligands, and bases such as sodium tert-butoxide in toluene or dioxane at elevated temperatures (80–110°C).
Reduction and Functional Group Transformations : If the aniline is introduced as a nitro precursor, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reduction (e.g., iron/ammonium chloride) can be employed to convert nitro groups to amines after coupling.
Research Findings and Experimental Data
Though direct literature specifically on this compound is limited, closely related compounds such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline have been synthesized using analogous methods, which provide insights into effective preparation strategies.
Example from Related Piperazine Derivative Preparation:
| Parameter | Details |
|---|---|
| Bromination | 1-methyl-4-nitro-2-(trifluoromethyl)benzene brominated using AIBN and 1,3-dibromo-5,5-dimethylhydantoin |
| Coupling | Reaction with 1-methylpiperazine in acetonitrile at 25–30°C |
| Reduction | Nitro group reduced with iron-ammonium chloride in methanol/water |
| Yield | Intermediate obtained in 48 g (melting point 214.1–215.5°C), final amine in 53 g (melting point 110–120.8°C) |
| Purification | Crystallization from cyclohexane |
This method highlights the use of bromination, nucleophilic substitution, and reduction steps under mild conditions with good yields, which can be adapted for fluoromethyl analogs by substituting bromination with fluoromethylation reagents.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluoromethylation | Fluoromethyl bromide, K2CO3 | DMF or Acetonitrile | 25–60 | 60–75 | Selective mono-fluoromethylation |
| N-Arylation | Pd catalyst, ligand, base (NaOtBu) | Toluene/Dioxane | 80–110 | 65–80 | Buchwald-Hartwig amination preferred |
| Nitro reduction (if applicable) | Fe/NH4Cl, MeOH/H2O | Methanol/Water | 50–70 | 70–85 | Catalytic hydrogenation alternative |
| Purification | Crystallization or column chromatography | Cyclohexane, THF | Ambient | — | Achieves high purity |
Notes on Reaction Optimization and Scalability
- The use of polar aprotic solvents such as DMF or acetonitrile enhances nucleophilicity during fluoromethylation.
- Mild bases like potassium carbonate prevent over-alkylation.
- Palladium-catalyzed amination offers high selectivity and functional group tolerance.
- Reduction of nitro groups post-coupling avoids degradation of sensitive fluoromethyl substituents.
- Crystallization from cyclohexane or tetrahydrofuran provides efficient purification.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular properties, and biological activities where available:
Key Observations
Impact of Fluoromethyl vs. Sulfonyl Groups: The sulfonyl-containing analogue (C₁₂H₁₈N₂O₂S, MW 254.34) exhibits polar characteristics, as evidenced by its slight solubility in DMSO and methanol .
Halogen vs. Alkyl Substituents: The chloro-substituted analogue (C₁₂H₁₆ClN₂) has a lower molecular weight (226.72) compared to the fluoromethyl derivative.
Piperidine vs. Piperazine Rings :
- The piperazine-containing analogue (C₁₆H₂₅N₅, MW 287.41) introduces additional nitrogen atoms, which could enhance hydrogen-bonding interactions. However, this increases molecular weight and complexity compared to the target compound .
Fluorine’s electron-withdrawing effects might further modulate such activity by stabilizing charge interactions.
Biological Activity
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline, a compound featuring a piperidine ring and an aniline moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a fluoromethyl group attached to a piperidine ring, which is known to enhance the lipophilicity and biological activity of compounds.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in cancer pathways. The presence of the fluoromethyl group may improve binding affinity and selectivity towards these targets. For instance, studies have shown that modifications in the piperidine structure can significantly influence the compound's pharmacological profile, particularly in cancer treatment scenarios aimed at inhibiting pathways associated with the human epidermal growth factor receptor 2 (HER2) .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Properties
A study focused on the synthesis and evaluation of similar piperidine-based compounds demonstrated that modifications could enhance their efficacy against cancer cell lines. The fluoromethyl substitution was noted to improve the binding affinity to HER2, suggesting that this compound could serve as a lead compound for further development in oncology .
Case Study 2: Antiviral Activity
Another investigation into compounds structurally related to this compound revealed promising antiviral activity against Ebola virus entry inhibitors. These findings support the potential for this compound to be optimized as an antiviral agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring and the introduction of fluorinated groups significantly enhance biological activity. The fluoromethyl group appears to play a crucial role in increasing lipophilicity and improving receptor binding properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
